2,2-Dimethyl-3-pentanol

Descripción general

Descripción

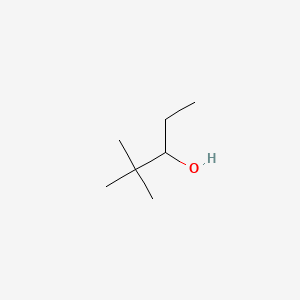

2,2-Dimethyl-3-pentanol, also known as 2,2-dimethylpentan-3-ol, is an organic compound with the molecular formula C7H16O. It is a tertiary alcohol characterized by a hydroxyl group (-OH) attached to a carbon atom that is bonded to three other carbon atoms. This compound is notable for its unique structure, which imparts specific chemical properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2,2-Dimethyl-3-pentanol can be synthesized through various methods. One common approach involves the Grignard reaction, where a Grignard reagent such as methylmagnesium bromide reacts with a suitable ketone like 2,2-dimethyl-3-pentanone. The reaction typically occurs in an anhydrous ether solvent under controlled temperature conditions.

Industrial Production Methods: Industrial production of this compound often involves catalytic hydrogenation of the corresponding ketone. This process uses a metal catalyst, such as palladium or nickel, under high pressure and temperature to achieve the desired reduction.

Análisis De Reacciones Químicas

Types of Reactions: 2,2-Dimethyl-3-pentanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form the corresponding ketone, 2,2-dimethyl-3-pentanone, using oxidizing agents like chromic acid or potassium permanganate.

Dehydration: In the presence of strong acids like sulfuric acid, it can undergo dehydration to form alkenes.

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

Oxidation: Chromic acid, potassium permanganate, and other strong oxidizing agents.

Dehydration: Concentrated sulfuric acid or phosphoric acid at elevated temperatures.

Substitution: Thionyl chloride, phosphorus tribromide, and other halogenating agents.

Major Products Formed:

Oxidation: 2,2-Dimethyl-3-pentanone.

Dehydration: Alkenes such as 2,2-dimethyl-2-pentene.

Substitution: Halogenated derivatives like 2,2-dimethyl-3-chloropentane.

Aplicaciones Científicas De Investigación

Chemical Applications

Solvent and Intermediate in Organic Synthesis

- 2,2-Dimethyl-3-pentanol is utilized as a solvent in chemical reactions due to its ability to dissolve both polar and non-polar compounds. Its hydroxyl group allows for hydrogen bonding, enhancing solubility characteristics compared to purely non-polar solvents.

- It serves as an intermediate in organic synthesis, where it can undergo various reactions such as esterification and oxidation to produce more complex organic molecules.

Partitioning Tracer Tests

- The compound's affinity for non-aqueous phase liquids (NAPLs) makes it suitable for partitioning tracer tests. These tests are essential for quantifying the distribution of contaminants in aquifers, particularly in environmental studies concerning groundwater contamination.

Biological Applications

Model Compound in Biological Studies

- In biological research, this compound acts as a model compound for studying the behavior of tertiary alcohols. Its interactions with biological systems can provide insights into the effects of alcohols on enzyme activity and cell membrane fluidity.

- The compound's pharmacokinetics involve absorption through the gastrointestinal tract, metabolism in the liver, and excretion via the kidneys, which are critical parameters in evaluating its biological effects.

Medicinal Applications

Potential Precursor for Pharmaceuticals

- Research has explored the potential of this compound as a precursor for various pharmaceuticals and bioactive compounds. Its structural characteristics may facilitate the synthesis of new therapeutic agents through functional group transformations.

Industrial Applications

Production of Fragrances and Flavors

- The compound is also used in the production of fragrances and flavors due to its pleasant odor profile. Its unique structure allows it to be a versatile building block in the synthesis of specialty chemicals used in consumer products.

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 2,2-dimethyl-3-pentanol involves its interaction with various molecular targets. As a tertiary alcohol, it can participate in hydrogen bonding and other intermolecular interactions. Its reactivity is influenced by the steric hindrance around the hydroxyl group, which affects its ability to undergo certain chemical transformations.

Comparación Con Compuestos Similares

- 2,2-Dimethyl-1-propanol

- 2,3-Dimethyl-2-butanol

- 3,3-Dimethyl-2-butanol

Comparison: 2,2-Dimethyl-3-pentanol is unique due to its specific structure, which imparts distinct reactivity and physical properties. Compared to similar compounds, it has a higher degree of steric hindrance around the hydroxyl group, affecting its reactivity in substitution and oxidation reactions. Its boiling point and solubility also differ from those of its structural analogs.

Actividad Biológica

2,2-Dimethyl-3-pentanol is a branched-chain alcohol with the molecular formula CHO. It is recognized for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article reviews the biological activity of this compound, focusing on its antibacterial properties, antioxidant capacity, and other relevant biological effects as documented in scientific literature.

- Molecular Weight : 116.2013 g/mol

- Boiling Point : Approximately 140 °C

- Density : 0.833 g/mL at 25 °C

- CAS Number : 3970-62-5

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound when derived from natural sources. For instance, a study on Berberis asiatica indicated that this compound was present among other secondary metabolites identified through GC-MS analysis. The extract exhibited significant antibacterial activity against Staphylococcus aureus and Klebsiella pneumoniae, with minimum inhibitory concentrations (MIC) of 0.39 mg/mL and 3.125 mg/mL respectively .

Table 1: Antibacterial Activity of Extracts Containing this compound

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 14 | 0.39 |

| Klebsiella pneumoniae | 19 | 3.125 |

This underscores the potential of this compound as a natural antibacterial agent.

Antioxidant Activity

The antioxidant capacity of compounds containing this compound has also been investigated. A study reported strong inhibition of free radicals using the DPPH assay, with an IC value of approximately 205.7 μg/mL for extracts rich in this compound . This suggests that it may play a role in mitigating oxidative stress.

Toxicological Considerations

While exploring the biological activity of this compound, it is crucial to consider its toxicological profile. Research indicates that exposure to this compound can lead to respiratory irritation and skin sensitization. The compound is classified with hazard statements indicating potential for skin irritation and eye damage .

Case Studies

Several case studies have examined the biological impacts of alcohols similar to or including this compound:

- Study on Environmental Impact : A study published in Environmental Science & Technology discussed the biological availability and toxicity of various alcohols, including this compound in environmental contexts .

- Photooxidation Mechanisms : Research into the photochemical behavior of similar compounds revealed insights into how these substances react under environmental conditions, which could inform their ecological impact and potential uses .

Propiedades

IUPAC Name |

2,2-dimethylpentan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O/c1-5-6(8)7(2,3)4/h6,8H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMSVXZJWPVIVIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0032813 | |

| Record name | 2,2-Dimethyl-3-pentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0032813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3970-62-5 | |

| Record name | 2,2-Dimethyl-3-pentanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3970-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dimethyl-3-pentanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003970625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-DIMETHYL-3-PENTANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42943 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2-Dimethyl-3-pentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0032813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethylpentan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.449 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2-DIMETHYL-3-PENTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LR5O1LPM79 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 2,2-Dimethyl-3-pentanol suitable for partitioning tracer tests?

A1: this compound exhibits a strong affinity for non-aqueous phase liquids (NAPLs), making it suitable for partitioning tracer tests. These tests are crucial for quantifying the distribution and volume of contaminants like jet fuel and chlorinated solvents in aquifers [, ]. The tracer's partitioning behavior allows researchers to estimate NAPL saturation based on its retardation compared to non-partitioning tracers [, ].

Q2: How does temperature affect the use of this compound in partitioning tracer tests?

A2: Temperature significantly impacts the partition coefficient of this compound. Laboratory studies have shown that a 12°C temperature increase can result in a 53-60% increase in the partition coefficient []. This sensitivity to temperature needs to be considered when designing and interpreting partitioning tracer tests using this compound.

Q3: Can you explain the concept of the NAPL morphology index (HN) and how this compound helps in its determination?

A3: The NAPL morphology index (HN) provides insights into the distribution and contact area of NAPLs within an aquifer. It is calculated using the effective NAPL-water interfacial area (aNw) and the NAPL saturation (SN), which can be determined using interfacial and partitioning tracers, respectively. This compound serves as a partitioning tracer, helping researchers estimate SN. Combined with interfacial tracer data, it allows for the calculation of HN, giving a better understanding of NAPL behavior in the subsurface [].

Q4: Are there alternative partitioning tracers to this compound, and how do their properties compare?

A4: Yes, other alcohols like methanol, n-hexanol, and 6-methyl-2-heptanol can also function as partitioning tracers []. They exhibit a range of partition coefficients, with methanol showing no partitioning (partition coefficient of 0) and 6-methyl-2-heptanol displaying the highest affinity for NAPL among those tested []. The choice of the most appropriate tracer depends on factors such as the NAPL composition, temperature, and desired sensitivity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.